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Introduction
Eprodisate disodium (formerly known as NC-503, brand name Kiacta®) is a sulfonated small

molecule designed to interfere with the formation and deposition of amyloid A (AA) fibrils, a

hallmark of AA amyloidosis. This debilitating disease is a common complication of chronic

inflammatory conditions. Understanding the pharmacokinetic profile and bioavailability of

eprodisate is crucial for its clinical application and further development. This guide provides a

comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of

eprodisate disodium, supported by available quantitative data, detailed experimental

methodologies, and visual representations of key processes.

Pharmacokinetic Profile of Eprodisate Disodium
The pharmacokinetic properties of eprodisate have been characterized through Phase I studies

in healthy volunteers and in patients with AA amyloidosis. These studies have revealed a profile

characterized by rapid absorption, high inter-individual variability, and renal excretion.

Absorption and Bioavailability
Following oral administration, eprodisate is rapidly absorbed, with maximum plasma

concentrations (Tmax) typically reached within 15 to 60 minutes.[1] Pre-clinical investigations

suggested good oral bioavailability, and the compound is not significantly bound to plasma
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proteins.[1] However, a notable characteristic of eprodisate's absorption is the high inter-

individual variability in plasma concentrations, with coefficients of variation for Cmax and AUC

reaching up to 90% and 70%, respectively.[1]

Pharmacokinetic analyses have indicated non-linear pharmacokinetics, and a population

pharmacokinetic model identified that the dose of eprodisate can affect its bioavailability.[1]

Specifically, a 30% decrease in bioavailability was observed when the dose was increased from

400 mg twice daily to 1200 mg twice daily in patients with AA amyloidosis.[1] The absolute

bioavailability of eprodisate in humans has not been detailed in publicly available literature.

The systemic availability of eprodisate can be influenced by the presence of food. Clinical

studies have been conducted to assess the effect of food on the pharmacokinetics of

eprodisate; however, specific quantitative data on the changes in Cmax and AUC in fed versus

fasted states are not readily available in the public domain. In a pivotal Phase III clinical trial,

eprodisate was administered to patients at least one hour before or two hours after a meal,

suggesting a potential for food-drug interaction.

Distribution
Specific details regarding the volume of distribution of eprodisate in humans are not extensively

reported. Pre-clinical data indicate that eprodisate is not protein-bound, which would

theoretically allow for wider distribution into tissues.

Metabolism
Eprodisate does not appear to undergo significant metabolism. Studies have shown that it is

not metabolized by cytochrome P450 (CYP) enzymes, nor does it undergo sulfation or

glucuronidation.

Excretion
The primary route of elimination for eprodisate is through the kidneys. Consequently, renal

function is a critical factor influencing its clearance. In patients with renal impairment, the

plasma concentration of eprodisate is increased, necessitating dose adjustments. The mean

terminal half-life of eprodisate in plasma has been reported to range from 15.7 to 25.7 hours.

Steady-state plasma concentrations are typically achieved within 3 to 4 days of consistent

dosing.
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Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for

eprodisate disodium. Due to the high inter-individual variability, these values should be

interpreted with caution.

Table 1: Single and Multiple Dose Pharmacokinetics in Healthy Volunteers (Oral Administration)

Parameter Single Dose (100-2400 mg) Multiple Rising Oral Dose

Tmax (Time to Maximum

Concentration)
15 - 60 minutes Not Specified

t½ (Plasma Half-Life) Not Specified ~10 - 20 hours

Cmax (Maximum Plasma

Concentration)

High inter-individual variability

(CV up to 90%)
Not Specified

AUC (Area Under the Curve)
High inter-individual variability

(CV up to 70%)
Not Specified

Steady State Not Applicable Achieved by 3 to 4 days

Table 2: Dosing Regimen in Patients with AA Amyloidosis (Phase III EFAAT Trial)

Creatinine Clearance Daily Dose of Eprodisate

< 30 mL/minute 800 mg (administered in two divided doses)

30 - 80 mL/minute 1600 mg (administered in two divided doses)

> 80 mL/minute 2400 mg (administered in two divided doses)

Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of pharmacokinetic

studies. The following sections outline the typical experimental designs and analytical methods

used to evaluate eprodisate.
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Clinical Study Design
Pharmacokinetic assessments of eprodisate were conducted as part of Phase I single and

multiple ascending dose studies in healthy volunteers, as well as in dedicated food-effect

studies. The pivotal Phase III trial (EFAAT) in patients with AA amyloidosis also included

pharmacokinetic evaluations.

A typical single ascending dose study would involve the administration of increasing doses of

eprodisate to different cohorts of healthy subjects. Blood samples are collected at predefined

time points before and after drug administration to characterize the plasma concentration-time

profile. Multiple ascending dose studies follow a similar protocol but involve repeated dosing to

assess drug accumulation and steady-state pharmacokinetics.

Food-effect studies are generally designed as crossover studies where subjects receive the

drug under both fasted and fed conditions, with a washout period between treatments.

Bioanalytical Methodology
The quantification of eprodisate in biological matrices such as plasma and urine is critical for

pharmacokinetic analysis.

Plasma and urine concentrations of eprodisate have been determined using validated High-

Performance Liquid Chromatography (HPLC) methods.

Lower Limit of Quantification (LLOQ): The reported LLOQ for eprodisate in plasma is 50

ng/mL. For urine, the LLOQ has been reported as 1 or 2.94 µg/mL.

Method Validation: The bioanalytical methods used were validated according to established

regulatory standards, meeting the usual acceptance criteria for parameters such as

specificity, linearity, precision, accuracy, and stability.

While the European Public Assessment Report confirms the use of HPLC, specific details of

the chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and

detector wavelength) are not publicly available.

Visualizations
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Experimental Workflow for a Typical Pharmacokinetic
Study
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Click to download full resolution via product page

Caption: Workflow of a clinical pharmacokinetic study for eprodisate.
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Caption: Factors influencing eprodisate plasma concentrations.

Conclusion
Eprodisate disodium exhibits rapid oral absorption with a notable high inter-individual

variability in its plasma concentrations. Its pharmacokinetics appear to be non-linear, and

bioavailability is influenced by the administered dose. The primary elimination pathway is renal,

making renal function a key determinant of its clearance and necessitating dose adjustments in

patients with impaired kidney function. While the foundational pharmacokinetic properties have

been established, a more detailed public disclosure of quantitative data from clinical trials,

including specific Cmax and AUC values across different dose levels, the precise impact of

food, and the absolute bioavailability, would further enhance the understanding of this

compound for the scientific and drug development community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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